molecular formula C8H8F2O2 B12306017 3-(1,1-Difluoro-2-hydroxyethyl)phenol

3-(1,1-Difluoro-2-hydroxyethyl)phenol

Cat. No.: B12306017
M. Wt: 174.14 g/mol
InChI Key: LAGNSTKGZBLWOE-UHFFFAOYSA-N
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Description

3-(1,1-Difluoro-2-hydroxyethyl)phenol is an organic compound with the chemical formula C8H7F2O2 It is characterized by the presence of a phenol group substituted with a difluoro-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoro-2-hydroxyethyl)phenol typically involves the reaction of a phenol derivative with a difluoro-hydroxyethylating agent. One common method is the reaction of phenol with 1,1-difluoro-2-chloroethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoro-2-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced products.

    Substitution: The difluoro-hydroxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the difluoro-hydroxyethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

3-(1,1-Difluoro-2-hydroxyethyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoro-2-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes, affecting their activity. The difluoro-hydroxyethyl group can also participate in various chemical interactions, influencing the compound’s overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenol: Similar in structure but lacks the hydroxyethyl group.

    4-(1,1-Difluoro-2-hydroxyethyl)phenol: Similar but with the difluoro-hydroxyethyl group at a different position on the phenol ring.

    3-(1,1-Difluoro-2-methoxyethyl)phenol: Similar but with a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

3-(1,1-Difluoro-2-hydroxyethyl)phenol is unique due to the presence of both the difluoro and hydroxyethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

3-(1,1-difluoro-2-hydroxyethyl)phenol

InChI

InChI=1S/C8H8F2O2/c9-8(10,5-11)6-2-1-3-7(12)4-6/h1-4,11-12H,5H2

InChI Key

LAGNSTKGZBLWOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(CO)(F)F

Origin of Product

United States

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